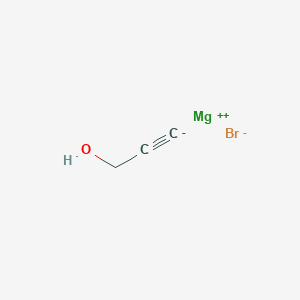
magnesium;prop-2-yn-1-ol;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;prop-2-yn-1-ol;bromide, also known as 1-propynylmagnesium bromide, is an organometallic compound that serves as a Grignard reagent. This compound is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. It is typically found in a solution with tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propynylmagnesium bromide is synthesized through the reaction of magnesium with prop-2-yn-1-ol and bromine. The process involves the following steps:
Preparation of Ethylmagnesium Bromide: Magnesium turnings are reacted with ethyl bromide in the presence of tetrahydrofuran (THF) to form ethylmagnesium bromide.
Formation of 1-Propynylmagnesium Bromide: The ethylmagnesium bromide solution is then reacted with acetylene to form 1-propynylmagnesium bromide.
Industrial Production Methods
Industrial production of 1-propynylmagnesium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of THF as a solvent is common due to its ability to stabilize the Grignard reagent .
Chemical Reactions Analysis
Types of Reactions
1-propynylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It reacts with aldehydes and ketones to form alcohols.
Substitution Reactions: It can substitute halides in organic compounds.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction processes, although these are less common.
Common Reagents and Conditions
Aldehydes and Ketones: React with 1-propynylmagnesium bromide to form alcohols under mild conditions.
Halides: React with 1-propynylmagnesium bromide in the presence of a base to form substituted products.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Organic Compounds: Formed from substitution reactions with halides.
Scientific Research Applications
1-propynylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-propynylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: Similar in structure but lacks the magnesium and bromide components.
Ethynylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Uniqueness
1-propynylmagnesium bromide is unique due to its specific reactivity and the presence of both magnesium and bromide, which enhance its nucleophilicity and stability in reactions. Its ability to form carbon-carbon bonds makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
63007-01-2 |
|---|---|
Molecular Formula |
C3H3BrMgO |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
magnesium;prop-2-yn-1-ol;bromide |
InChI |
InChI=1S/C3H3O.BrH.Mg/c1-2-3-4;;/h4H,3H2;1H;/q-1;;+2/p-1 |
InChI Key |
XCVKNUCDSSOPKN-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CCO.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















